molecular formula C7H10N6 B1438913 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine CAS No. 1157096-49-5

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine

Cat. No.: B1438913
CAS No.: 1157096-49-5
M. Wt: 178.2 g/mol
InChI Key: QRRPEWSRUJGFOF-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings

Scientific Research Applications

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile functionalization and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-5-6(8)7(12(2)11-5)13-4-9-3-10-13/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPEWSRUJGFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 2
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 4
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 5
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine
Reactant of Route 6
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-amine

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